REACTION_CXSMILES
|
[N:1]1([C:12](=[O:13])[C:11]2[NH:10][CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].[OH-].[K+].[CH2:16](Br)[CH2:17][CH3:18]>CN(C)C=O>[CH3:2][N:1]1[C:12](=[O:13])[C:11]2[N:10]([CH2:16][CH2:17][CH3:18])[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4] |f:1.2|
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Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CNC2C1=O
|
Name
|
|
Quantity
|
263.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
436.5 mL
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
aqueous solution
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
3600 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to prepare a potassium salt of theophylline
|
Type
|
CUSTOM
|
Details
|
Dimethylformamide was removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added 1800 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The mixture was washed three times with 300 ml portions of a 1N potassium hydroxide aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 300 ml of water and dried over 54 g of anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the mother liquor was dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C=2N=CN(C2C1=O)CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 657 g | |
YIELD: PERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |